molecular formula C16H22ClN3O B2947417 3-cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride CAS No. 1396746-70-5

3-cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride

Cat. No.: B2947417
CAS No.: 1396746-70-5
M. Wt: 307.82
InChI Key: NWRSIVIMPZLKEZ-UHFFFAOYSA-N
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Description

3-Cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group attached to a benzamide moiety, which is further linked to a butyl chain substituted with a pyrrolidinyl group. The hydrochloride salt form enhances its solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-cyanobenzoic acid and 4-(pyrrolidin-1-yl)butylamine.

  • Amide Formation: The carboxylic acid group of 3-cyanobenzoic acid is activated using reagents like thionyl chloride to form the acid chloride, which then reacts with 4-(pyrrolidin-1-yl)butylamine to form the amide bond.

  • Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Process: The synthesis is carried out in a batch reactor where the reagents are added sequentially under controlled temperature and pH conditions.

  • Purification: The crude product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: Strong nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 3-Carboxy-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride.

  • Reduction: 3-Amino-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Cyano-N-(4-(pyrrolidin-1-yl)butyl)benzamide hydrochloride has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid: Similar structure but lacks the amide and butyl chain.

  • N-(4-(pyrrolidin-1-yl)butyl)benzamide: Similar but without the cyano group.

Uniqueness:

  • The presence of both the cyano group and the pyrrolidinyl-substituted butyl chain makes this compound unique, potentially offering different biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

3-cyano-N-(4-pyrrolidin-1-ylbutyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.ClH/c17-13-14-6-5-7-15(12-14)16(20)18-8-1-2-9-19-10-3-4-11-19;/h5-7,12H,1-4,8-11H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRSIVIMPZLKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCNC(=O)C2=CC=CC(=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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